5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde
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Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde: is an organic compound that features a naphthalene ring substituted with a carbaldehyde group and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde typically involves the following steps:
Borylation Reaction: The introduction of the boronate ester group is achieved through a borylation reaction. This can be done using bis(pinacolato)diboron and a suitable catalyst such as palladium.
Formylation Reaction: The carbaldehyde group is introduced via a formylation reaction, often using a Vilsmeier-Haack reagent (formed from DMF and POCl3).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.
Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Cross-Coupling Products: Formation of biaryl compounds.
Oxidation Products: Formation of naphthalene carboxylic acids.
Reduction Products: Formation of naphthalene alcohols.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical intermediates.
Industry:
Fine Chemicals: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group interacts with a palladium catalyst to form a palladium complex, which then undergoes transmetalation with an organohalide to form the desired biaryl product.
Comparison with Similar Compounds
5-Bromo-1-naphthaldehyde: Similar structure but with a bromine atom instead of a boronate ester.
1-Naphthaldehyde: Lacks the boronate ester group.
Uniqueness:
Boronate Ester Group: The presence of the boronate ester group makes this compound particularly useful in Suzuki-Miyaura cross-coupling reactions, providing a versatile tool for the formation of carbon-carbon bonds.
Properties
Molecular Formula |
C17H19BO3 |
---|---|
Molecular Weight |
282.1 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C17H19BO3/c1-16(2)17(3,4)21-18(20-16)15-10-6-8-13-12(11-19)7-5-9-14(13)15/h5-11H,1-4H3 |
InChI Key |
GAQWKGBNNCRCTB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C(C3=CC=C2)C=O |
Origin of Product |
United States |
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